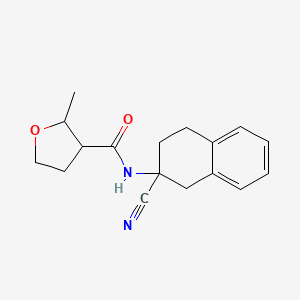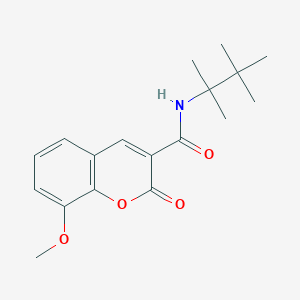
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves the inhibition of specific enzymes and proteins, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in the regulation of gene expression and cellular signaling pathways, which are often dysregulated in various diseases.
Biochemical and physiological effects:
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain assays.
将来の方向性
There are several future directions for the research and development of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where the compound may have a neuroprotective effect. Additionally, the compound may have potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Further studies are needed to determine the full potential of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide in these and other disease areas.
In conclusion, N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research and development make it an exciting area of study for the scientific community.
合成法
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves a multistep process that includes the reaction of 2-cyano-3,4-dihydro-1H-naphthalene with 2-methyl-3-hydroxybutyric acid and subsequent cyclization to form the oxolane ring. The final product is obtained after purification and isolation by column chromatography.
科学的研究の応用
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
特性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(7-9-21-12)16(20)19-17(11-18)8-6-13-4-2-3-5-14(13)10-17/h2-5,12,15H,6-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZFRGFCPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)